molecular formula C13H10F2O2 B6373780 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% CAS No. 1261961-46-9

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95%

Cat. No.: B6373780
CAS No.: 1261961-46-9
M. Wt: 236.21 g/mol
InChI Key: OUYIIIOPHPHYGZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% (2F4F3M95) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 81-82°C. 2F4F3M95 is soluble in organic solvents and has a boiling point of 212-213°C. It is a highly reactive compound and is used in a variety of laboratory experiments.

Mechanism of Action

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% is a highly reactive compound and is used in a variety of laboratory experiments. It acts as a catalyst in organic reactions and is used to initiate the formation of a variety of compounds. It is also used to promote the conversion of a variety of organic compounds, including alcohols and aldehydes.
Biochemical and Physiological Effects
2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% has no known biochemical or physiological effects. It is a synthetic compound and is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% is a highly reactive compound and is used in a variety of laboratory experiments. It is relatively inexpensive and is readily available from chemical suppliers. It is also easy to handle and is relatively safe to use in the laboratory. However, it is a highly reactive compound and should be handled with care.

Future Directions

The future directions for 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% include further research into its use as a catalyst in organic reactions, as well as its potential applications in drug discovery, medicinal chemistry, and organic synthesis. Additionally, further research into its biochemical and physiological effects should be conducted to ensure its safety for use in laboratory experiments. Further research into its potential applications in the fields of agriculture and dye synthesis should also be explored. Finally, research into its potential use as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals, should be conducted.

Synthesis Methods

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% can be synthesized by the reaction of 2-fluoro-4-methoxyphenol with 2-fluoro-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80-100°C for a period of 3-4 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and organic synthesis. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic reactions.

Properties

IUPAC Name

2-fluoro-4-(2-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-12-4-2-3-9(13(12)15)8-5-6-11(16)10(14)7-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYIIIOPHPHYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684278
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-46-9
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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